

# N-Bromoacetylazetidine: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Bromoacetylazetidine

Cat. No.: B1341619

[Get Quote](#)

CAS Number: 885267-00-5

Chemical Formula: C<sub>5</sub>H<sub>8</sub>BrNO

Molecular Weight: 178.03 g/mol

## Introduction

**N**-Bromoacetylazetidine is a reactive chemical compound featuring a four-membered azetidine ring N-acylated with a bromoacetyl group. This unique structural combination imparts a high degree of reactivity, making it a valuable building block and chemical probe in organic synthesis and drug discovery. The strained azetidine ring can influence the physicochemical properties of molecules into which it is incorporated, while the bromoacetyl moiety serves as a potent electrophile, capable of forming covalent bonds with various nucleophiles.

This technical guide provides an in-depth overview of **N**-Bromoacetylazetidine, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug development as a covalent modifier, and relevant experimental procedures.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **N**-Bromoacetylazetidine is presented in the table below. It is important to note that some of these properties are predicted

and should be confirmed experimentally.

| Property          | Value                                      | Source              |
|-------------------|--------------------------------------------|---------------------|
| CAS Number        | 885267-00-5                                | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>8</sub> BrNO         | <a href="#">[1]</a> |
| Molecular Weight  | 178.03 g/mol                               | <a href="#">[2]</a> |
| Appearance        | Solid (predicted)                          | -                   |
| Boiling Point     | 257.9 ± 23.0 °C (Predicted)                | -                   |
| Density           | 1.672 ± 0.06 g/cm <sup>3</sup> (Predicted) | -                   |
| InChI Key         | BWFNEFMRNYTXQG-<br>UHFFFAOYSA-N            | <a href="#">[3]</a> |
| SMILES            | C1CN(C1)C(=O)CBr                           | <a href="#">[3]</a> |

## Safety and Handling

**N-Bromoacetylazetidine** is classified as a hazardous substance and requires careful handling in a laboratory setting.[\[4\]](#)[\[5\]](#)

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[\[4\]](#)
- H315: Causes skin irritation.[\[5\]](#)
- H318: Causes serious eye damage.[\[4\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[5\]](#)

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] In case of inadequate ventilation, use a suitable respirator.[4]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or spray. Wash hands thoroughly after handling.[4]
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture and light sensitive.[4]
- Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4]

## Synthesis of N-Bromoacetylazetidine

While a specific peer-reviewed protocol for the synthesis of **N-Bromoacetylazetidine** is not readily available in the public domain, a plausible and effective method can be adapted from the general synthesis of N-acylated azetidines and related compounds. The following protocol describes the acylation of azetidine with bromoacetyl bromide.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **N-Bromoacetylazetidine**.

### Experimental Protocol: Synthesis of **N-Bromoacetylazetidine**

#### Materials:

- Azetidine
- Bromoacetyl bromide
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture at 0 °C.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the

aqueous layer with dichloromethane (3x).

- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **N-Bromoacetylazetidine** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

## Applications in Drug Development

The electrophilic nature of the bromoacetyl group makes **N-Bromoacetylazetidine** a valuable tool in drug discovery, primarily as a covalent modifier of biological targets.

## Covalent Inhibition

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and high potency. The bromoacetyl moiety of **N-Bromoacetylazetidine** is a classic electrophilic "warhead" that can react with nucleophilic amino acid residues on a protein surface, most notably the thiol group of cysteine.

### Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a nucleophilic substitution ( $S_N2$ ) mechanism where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.



[Click to download full resolution via product page](#)

Caption: Mechanism of covalent modification of a cysteine residue by **N-Bromoacetylazetidine**.

## Targeting Signaling Pathways in Disease

Many signaling pathways implicated in diseases such as cancer are driven by enzymes like kinases, which can be targeted by covalent inhibitors. The azetidine scaffold can be elaborated to provide selectivity for a specific protein target, while the bromoacetyl group ensures covalent modification of a nearby nucleophilic residue, often a cysteine, in the protein's binding site.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.<sup>[6][7]</sup> Covalent inhibitors have been successfully developed to target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.<sup>[8]</sup> While no specific azetidine-based covalent inhibitors targeting this residue are highlighted in the provided search results, the principle remains a key application for compounds like **N-Bromoacetylazetidine**.



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a hypothetical azetidine-based covalent inhibitor.

#### Example: Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers, leading to constitutively active KRAS protein and uncontrolled cell growth.<sup>[9]</sup> The development of covalent inhibitors targeting a specific mutation, KRAS G12C, which introduces a cysteine residue at position 12, has been a major breakthrough in cancer therapy.<sup>[10]</sup> Azetidine-containing scaffolds could be employed in the design of such inhibitors.



[Click to download full resolution via product page](#)

Caption: Covalent inhibition of mutant KRAS G12C by a hypothetical azetidine-based inhibitor.

## Experimental Protocols for Application

The following are generalized protocols for the use of **N-Bromoacetylazetidine** in proteomics and biochemical assays. These should be optimized for the specific protein and experimental system.

### Protocol: Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing a reactive cysteine residue with **N-Bromoacetylazetidine** for subsequent analysis, for instance, by mass spectrometry to confirm modification.

**Materials:**

- Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4)
- **N-Bromoacetylazetidine**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)
- Quenching reagent (e.g., L-cysteine or glutathione)
- Materials for protein analysis (e.g., SDS-PAGE, mass spectrometer)

**Procedure:**

- Protein Preparation: If necessary, reduce the protein with DTT or TCEP to ensure the cysteine thiol is in its free, reduced state. Subsequently, remove the reducing agent using a desalting column.
- Labeling Reaction:
  - Prepare a stock solution of **N-Bromoacetylazetidine** (e.g., 100 mM) in anhydrous DMSO.
  - To the purified protein solution (e.g., 1-10  $\mu$ M), add the **N-Bromoacetylazetidine** stock solution to the desired final concentration (typically a 10-100 fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid protein denaturation.
  - Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time and temperature should be determined empirically.
- Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or glutathione) to a final concentration significantly higher than that of the labeling reagent to consume any unreacted **N-Bromoacetylazetidine**.
- Analysis:

- SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.
- Mass Spectrometry: To confirm covalent modification and identify the site of labeling, the protein can be analyzed by intact mass spectrometry or by a bottom-up proteomics approach (digestion followed by LC-MS/MS).

Workflow for Covalent Labeling and Target Identification:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for covalent labeling of a protein and identification of the modification site.

## Conclusion

**N-Bromoacetylazetidine** is a versatile and reactive compound with significant potential in chemical biology and drug discovery. Its ability to act as a covalent modifier makes it a valuable tool for developing potent and selective inhibitors for a range of protein targets. The azetidine moiety offers a desirable three-dimensional scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties. Researchers and drug development professionals should consider **N-Bromoacetylazetidine** as a valuable component in their chemical toolbox for the exploration of covalent drug space and the development of novel therapeutics. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-BROMOACETYLAZETIDINE [chemicalbook.com]
- 2. N-Bromoacetylazetidine | CAS: 885267-00-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - N-bromoacetylazetidine (C5H8BrNO) [pubchemlite.lcsb.uni.lu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemical-label.com [chemical-label.com]
- 6. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in targeting KRAS mutant cancers with covalent G12C-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Bromoacetylazetidine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341619#n-bromoacetylazetidine-cas-number-885267-00-5>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)